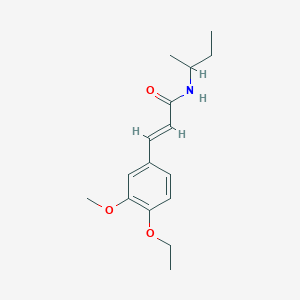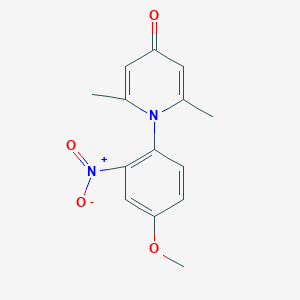![molecular formula C18H28N2O B256712 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B256712.png)
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide, also known as TDBPPA, is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields such as medicine, biotechnology, and materials science.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide is not fully understood. However, it is believed that 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide interacts with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This interaction leads to a change in the fluorescence properties of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide, which can be used for the detection of biomolecules.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been shown to have low toxicity and does not cause any significant biochemical or physiological effects. However, it is important to note that 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide should be handled with care as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide is also highly stable and can be stored for long periods without degradation. However, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has some limitations. It has a low quantum yield, which limits its sensitivity for the detection of biomolecules. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has a low solubility in water, which can limit its applications in aqueous environments.
Orientations Futures
There are several future directions for the research and development of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide. One potential direction is the development of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide-based sensors for the detection of biomolecules in vivo. Another direction is the synthesis of 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide derivatives with improved properties such as higher quantum yield and solubility. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide can be used as a building block for the synthesis of new materials with unique properties.
Méthodes De Synthèse
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide can be synthesized through a simple reaction between 4-tert-butylphenylacetic acid and N,N-dimethylpropylenediamine. The reaction is carried out in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography. The purity of the product can be confirmed through NMR and mass spectrometry.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide has been used as a building block for the synthesis of various materials such as polymers and nanoparticles.
Propriétés
Nom du produit |
3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]acrylamide |
|---|---|
Formule moléculaire |
C18H28N2O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)16-10-7-15(8-11-16)9-12-17(21)19-13-6-14-20(4)5/h7-12H,6,13-14H2,1-5H3,(H,19,21)/b12-9+ |
Clé InChI |
GIUAEVKRLUBRSQ-FMIVXFBMSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN(C)C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B256654.png)



![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)
